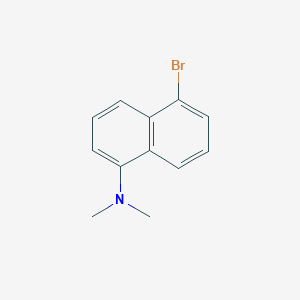

5-Bromo-N,N-dimethylnaphthalen-1-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTJBSYZCSXVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613409 | |

| Record name | 5-Bromo-N,N-dimethylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10586-45-5 | |

| Record name | 5-Bromo-N,N-dimethylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo N,n Dimethylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon environments and their connectivity can be assembled.

High-resolution ¹H and ¹³C NMR spectroscopy provides precise information about the chemical environment of each unique proton and carbon atom in 5-Bromo-N,N-dimethylnaphthalen-1-amine. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around a nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring atoms.

The ¹H NMR spectrum of this compound shows a characteristic singlet for the six protons of the two equivalent methyl groups of the dimethylamino moiety. The aromatic region of the spectrum displays a series of multiplets corresponding to the six protons on the naphthalene (B1677914) ring system. The presence of the bromine atom at the C5 position and the dimethylamino group at the C1 position breaks the symmetry of the naphthalene core, leading to distinct signals for each aromatic proton.

Similarly, the ¹³C NMR spectrum provides signals for each of the 12 carbon atoms in the molecule. The two methyl carbons of the N,N-dimethyl group appear as a single resonance in the aliphatic region. The ten carbons of the naphthalene ring, including the two quaternary carbons to which the bromo and amino groups are attached, resonate in the aromatic region of the spectrum. The carbon atom directly bonded to the bromine (C5) is expected to show a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| Specific data not publicly available | - | Aromatic Protons (H2-H4, H6-H8) |

| Specific data not publicly available | Singlet | N(CH₃)₂ |

Note: While exact literature values for peak positions and coupling constants are not available, typical aromatic protons for this system would appear between 7.0-8.5 ppm, and the N,N-dimethyl protons would appear around 2.8-3.1 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| Specific data not publicly available | Naphthalene Aromatic Carbons (C2-C4, C6-C8, C4a, C8a) |

| Specific data not publicly available | C1-N |

| Specific data not publicly available | C5-Br |

| Specific data not publicly available | N(CH₃)₂ |

Note: Specific assignments require detailed 2D NMR analysis. The carbon attached to bromine (C5) and the carbon attached to the amino group (C1) would be identified as quaternary signals in a DEPT experiment.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For this compound, COSY would show correlations between H2-H3, H3-H4, H6-H7, and H7-H8, confirming the proton network on each of the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the protons of the N-methyl groups would show a correlation to the C1 carbon of the naphthalene ring, confirming the position of the dimethylamino substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the N-methyl protons and the H2 and H8 protons on the naphthalene ring, providing further confirmation of the structure.

In synthetic procedures involving this compound, it is sometimes used to generate organometallic intermediates. For example, treatment with an organolithium reagent such as n-butyllithium can result in a lithium-halogen exchange to form a lithiated naphthalene species. In such cases, ⁷Li NMR spectroscopy could be employed to study the nature of the lithium intermediate in solution, providing insights into its aggregation state and electronic structure. There is currently no specific ⁷Li NMR data available in the literature for lithiated intermediates derived from this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃BrN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), which is a definitive signature for a monobrominated compound. The fragmentation pattern under electron ionization (EI) would provide further structural information, likely showing the loss of methyl groups or the entire dimethylamino group.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value (Expected) | Ion Identity | Notes |

|---|---|---|

| 250/252 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| 235/237 | [M - CH₃]⁺ | Loss of a methyl radical. |

| Other fragments | Various | Specific fragmentation data is not publicly available. |

Note: The exact m/z values would be determined with high precision in an HRMS experiment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. These include C-H stretching vibrations for the aromatic and aliphatic methyl groups, C=C stretching for the naphthalene ring, C-N stretching for the dimethylamino group, and a C-Br stretching vibration in the fingerprint region.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1350-1250 | C-N Stretch | Aryl Amine |

| ~600-500 | C-Br Stretch | Aryl Bromide |

Note: Specific peak positions can vary based on the sample preparation method and the molecule's environment.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular vibrations of this compound. The resulting spectrum is a unique fingerprint, characterized by vibrational modes influenced by its naphthalene core, the dimethylamino group, and the bromine substituent. While a specific experimental spectrum for this compound is not widely published, a detailed analysis can be constructed based on extensive studies of naphthalene and its substituted derivatives. researchgate.netnih.gov

The Raman spectrum is expected to be dominated by several key vibrational modes. High-wavenumber regions (around 3000 cm⁻¹) will feature C-H stretching vibrations from the aromatic ring and the methyl groups of the dimethylamino moiety. The aromatic C-C stretching vibrations of the naphthalene ring typically appear as strong, sharp bands in the 1300-1650 cm⁻¹ region. researchgate.net The presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atom can cause slight shifts in these frequencies compared to unsubstituted naphthalene. nih.gov

Vibrations involving the substituents are also key identifiers. The C-N stretching vibration of the dimethylamino group is expected in the 1250-1350 cm⁻¹ range. The C-Br stretching mode will be found at lower wavenumbers, typically in the 500-650 cm⁻¹ region. Other significant bands include in-plane and out-of-plane C-H bending deformations and various ring deformation and breathing modes at wavenumbers below 1000 cm⁻¹. researchgate.net Computational studies using Density Functional Theory (DFT) are often employed to precisely calculate and assign these vibrational frequencies for substituted naphthalenes. nih.govresearchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Methyl C-H Stretch (Asymmetric) | 2950 - 3000 | Medium-Strong |

| Methyl C-H Stretch (Symmetric) | 2850 - 2900 | Medium |

| Aromatic C=C Ring Stretch | 1570 - 1620 | Strong |

| Aromatic C=C Ring Stretch | 1350 - 1400 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Naphthalene Ring Breathing | 750 - 850 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of analogous substituted naphthalene compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, its molecular geometry and crystal packing can be inferred from the crystallographic analysis of closely related brominated and aminated naphthalene derivatives. cardiff.ac.ukresearchgate.netresearchgate.net

The molecular geometry will be dictated by the planar naphthalene ring system. The dimethylamino group and the bromine atom will be substituted at the 1 and 5 positions, respectively. Steric hindrance between the peri-hydrogens and the dimethylamino group may cause a slight twisting of the C(1)-N bond out of the plane of the naphthalene ring.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for Monoclinic) |

| Z (molecules/cell) | 4 |

| Key Interactions | π-π stacking, C-H···π interactions, Halogen bonding |

Note: This data is hypothetical, projected from the known crystal structures of similar brominated naphthalene derivatives. The actual crystallographic parameters can only be confirmed by single-crystal X-ray diffraction analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for the characterization of paramagnetic species, such as the radical cation of this compound (5-Br-DMNNA•⁺). This radical cation can be generated through chemical or electrochemical one-electron oxidation. rsc.orgbeilstein-journals.org While specific EPR studies on this radical are not documented, its spectral parameters can be predicted based on data from the N,N-dimethylaniline radical cation and other aromatic amine radical cations. rsc.orgrsc.org

The EPR spectrum of 5-Br-DMNNA•⁺ is expected to be centered at a g-value close to that of the free electron (ge ≈ 2.0023), typical for organic π-radicals where spin-orbit coupling is minimal. nih.gov The primary feature of the spectrum will be the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) of the dimethylamino group, which will split the signal into a primary triplet. Each of these lines will be further split by coupling to the six equivalent protons of the two methyl groups (¹H, I=1/2), resulting in a septet of triplets. Additional, smaller couplings to the protons on the naphthalene ring will lead to a more complex, and potentially unresolved, spectral pattern.

The spin density in this radical cation is expected to be delocalized over the naphthalene ring and the nitrogen atom. The bromine atom at the C5 position is anticipated to have a minor influence on the hyperfine coupling constants due to its distance from the primary spin-bearing centers, though it may contribute to line broadening. DFT calculations are a valuable tool for predicting the spin density distribution and the resulting hyperfine coupling constants for such radical species. nih.govresearchgate.net

Table 3: Predicted EPR Parameters for the this compound Radical Cation

| Parameter | Predicted Value (Gauss) |

| g-value | ~2.0025 - 2.0035 |

| a(¹⁴N) Hyperfine Coupling Constant | 7 - 9 G |

| a(¹H, N-CH₃) Hyperfine Coupling Constant | 6 - 8 G |

| a(¹H, aromatic) Hyperfine Coupling Constant | 1 - 5 G |

| a(⁷⁹/⁸¹Br) Hyperfine Coupling Constant | < 1 G (likely unresolved) |

Note: These parameters are theoretical predictions based on studies of analogous aromatic amine radical cations. Experimental verification is required for confirmation.

Photophysical and Electronic Properties of 5 Bromo N,n Dimethylnaphthalen 1 Amine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of compounds based on the N,N-dimethylnaphthalen-1-amine core is dominated by π-π* transitions. The presence of the electron-donating dimethylamino group in conjugation with the naphthalene (B1677914) aromatic system facilitates an intramolecular charge transfer (ICT) upon absorption of light. This ICT character means that the lowest energy absorption band corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the naphthalene ring system.

For related push-pull naphthalimide derivatives, the main absorption band is typically broad and located in the visible or near-UV range. For instance, the parent compound N,N-dimethyl-1-naphthylamine absorbs in the UV region. The specific absorption maximum (λmax) for 5-Bromo-N,N-dimethylnaphthalen-1-amine is not specified in available literature, but related chromophores such as PRODAN (a naphthalene derivative with a large excited-state dipole moment) have a primary absorption peak around 361 nm in methanol. The introduction of the bromine atom is not expected to dramatically shift the absorption maximum compared to the parent N,N-dimethylnaphthalen-1-amine, though it can influence transition probabilities.

Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. For push-pull dyes like this compound, the absorption spectrum typically exhibits a bathochromic shift (a shift to longer wavelengths, also known as a red shift) as the polarity of the solvent increases.

This effect arises because polar solvent molecules can stabilize the molecule's ground and excited states to different extents. In a π-π* transition with ICT character, the excited state is more polar than the ground state. A polar solvent will therefore stabilize the more polar excited state to a greater degree than it stabilizes the ground state. This reduces the energy gap between the two states, resulting in the absorption of lower-energy (longer wavelength) light. While specific data for the bromo-derivative is unavailable, this general principle is a fundamental characteristic of this class of compounds.

Fluorescence Spectroscopy and Emission Characteristics

The most prominent feature of N,N-dimethylnaphthalen-1-amine and its derivatives is their environment-sensitive fluorescence. The emission of light occurs from the relaxed, highly polar ICT excited state. Consequently, the emission properties are even more sensitive to the solvent environment than the absorption properties.

A critical feature of the 5-bromo- derivative is the presence of the bromine atom, which is expected to significantly influence the fluorescence quantum yield (ΦF) through the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from the fluorescent singlet excited state (S₁) to the non-fluorescent triplet state (T₁). By providing a more efficient pathway for de-excitation that does not involve the emission of a photon, the bromine atom acts to "quench" fluorescence. This leads to a lower fluorescence quantum yield compared to the non-brominated parent compound. Studies on other brominated naphthalimides have demonstrated that the bromine atom lowers the quantum yield of fluorescence.

For comparison, the quantum yield of the related probe 1,5-Acrylodan is strong in non-polar toluene (B28343) (0.26) but is significantly quenched in protic solvents like isopropanol (B130326) (0.002). A similar trend of high fluorescence intensity in non-polar environments and quenching in polar, protic solvents is anticipated for this compound.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that is also sensitive to the molecular environment. For naphthalene-based probes like PRODAN and its derivatives, fluorescence lifetimes are typically in the range of a few nanoseconds (ns). For example, in large unilamellar vesicles, PRODAN exhibits lifetimes of approximately 1.2 ns in less polar regions and 4 ns in more polar environments.

The decay of fluorescence intensity over time is often measured to determine the lifetime. For probes in complex environments, the decay kinetics may not follow a single exponential pattern. Instead, a bi-exponential or multi-exponential decay is often observed. This indicates that the fluorophore exists in multiple distinct microenvironments or in different conformational states, each with its own characteristic lifetime. The heavy-atom effect of bromine in this compound would be expected to shorten its fluorescence lifetime relative to its non-halogenated counterpart, as the enhanced intersystem crossing provides a faster non-radiative decay pathway.

The solvatochromism of the fluorescence emission is the most dramatic photophysical property of this class of compounds. Because the excited state has a much larger dipole moment than the ground state, it is strongly stabilized by polar solvent molecules through a process called solvent relaxation. This stabilization lowers the energy of the excited state before emission occurs, resulting in a pronounced red shift in the fluorescence spectrum as solvent polarity increases.

This effect is powerfully illustrated by the dye PRODAN. In the non-polar solvent cyclohexane, its emission is in the UV-violet region (380 nm), but in the highly polar solvent water, the emission shifts by over 140 nm into the blue-green region (520 nm). This large Stokes shift (the separation between absorption and emission maxima) in polar solvents is a hallmark of push-pull fluorophores undergoing significant electronic rearrangement in the excited state. This compound is expected to exhibit similar positive solvatochromism, with its emission maximum being highly dependent on the polarity of its local environment.

Interactive Data Table: Solvatochromic Shift in Emission for the Analogous Compound PRODAN

The following table demonstrates the significant shift in fluorescence emission wavelength for the related naphthalene-based dye PRODAN across solvents of varying polarity. This illustrates the type of solvatochromic behavior expected for this compound.

| Solvent | Emission Wavelength (λem) |

| Cyclohexane | 380 nm |

| N,N-Dimethylformamide | 450 nm |

| Methanol | 498 nm |

| Water | 520 nm |

Excited State Dynamics and Relaxation Pathways of this compound

The photophysical behavior of this compound following the absorption of light is governed by a series of complex and competing excited-state deactivation pathways. These processes dictate the ultimate fate of the absorbed energy and are highly sensitive to the molecular structure and the surrounding environment. The key excited-state dynamics include intramolecular charge transfer, photoinduced electron transfer, vibrational cooling, and intersystem crossing.

Intramolecular Charge Transfer (ICT) and Twisted Internal Charge Transfer (TICT) Mechanisms

The structure of this compound, featuring an electron-donating dimethylamino group (-N(CH3)2) and a π-conjugated naphthalene ring system, is characteristic of a "push-pull" chromophore. This architecture is conducive to Intramolecular Charge Transfer (ICT) upon photoexcitation. In the ground state, the molecule has a certain charge distribution, but upon absorbing a photon, an electron is promoted to a higher energy orbital, leading to a significant redistribution of electron density. In this case, electron density moves from the dimethylamino group to the naphthalene moiety, creating a more polar excited state with a larger dipole moment compared to the ground state.

This ICT state can be further stabilized in polar solvents, leading to a noticeable red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism. The extent of this shift can often be correlated with the polarity of the solvent.

A specific model for ICT in flexible molecules like this compound is the Twisted Internal Charge Transfer (TICT) model. rsc.org This model posits that following initial excitation to a locally excited (LE) state, a conformational change, specifically the rotation around the C-N single bond connecting the dimethylamino group to the naphthalene ring, can occur. mdpi.comresearchgate.net This twisting leads to a perpendicular or near-perpendicular arrangement of the donor (dimethylamino) and acceptor (naphthalene) moieties. In this twisted geometry, the orbital overlap between the donor and acceptor is minimized, which facilitates a more complete charge separation and the formation of a highly polar TICT state. mdpi.com

The formation of the TICT state provides a non-radiative decay pathway, which can lead to fluorescence quenching. nih.gov However, in some cases, the TICT state itself can be emissive, typically at longer wavelengths than the LE emission, resulting in dual fluorescence. mdpi.com The efficiency of TICT state formation is influenced by factors such as the viscosity and polarity of the solvent, as well as steric hindrance around the C-N bond. For this compound, the presence of the bromine atom at the 5-position could potentially introduce steric hindrance that might affect the dynamics of the twisting motion.

| State | Description | Key Features |

| Ground State | The lowest energy state of the molecule before light absorption. | Relatively non-polar. |

| Locally Excited (LE) State | The initial excited state formed upon photon absorption, with a charge distribution similar to the ground state. | Planar or near-planar geometry. |

| Intramolecular Charge Transfer (ICT) State | An excited state characterized by a significant shift of electron density from the donor to the acceptor group. | More polar than the ground state; emission is sensitive to solvent polarity. |

| Twisted Internal Charge Transfer (TICT) State | A specific type of ICT state formed through intramolecular rotation, leading to a twisted conformation and enhanced charge separation. | Often associated with dual fluorescence or non-radiative decay. |

Photoinduced Electron Transfer (PeT) Phenomena in Aminated Systems

Photoinduced Electron Transfer (PeT) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor, or from a donor to a photoexcited acceptor. nih.gov In the context of aminated systems like this compound, the dimethylamino group can act as an efficient electron donor. While ICT is an intramolecular process within a single molecule, PeT can occur both intramolecularly and intermolecularly.

In the case of this compound, the photoexcited naphthalene ring system can become a sufficiently strong electron acceptor to facilitate electron transfer from the attached dimethylamino group. This process is often in competition with fluorescence. nih.gov If the PeT process is rapid and efficient, it can quench the fluorescence of the naphthalene chromophore. The feasibility of PeT is governed by the thermodynamics of the system, specifically the Gibbs free energy change (ΔG) for the electron transfer process, which can be estimated using the Rehm-Weller equation. Factors such as the oxidation potential of the amine, the reduction potential of the excited naphthalene moiety, and the solvent polarity play crucial roles. nih.gov

The presence of the bromine atom can also influence the PeT process. Halogen atoms can participate in charge transfer interactions and can also influence the redox potentials of the molecule, thereby modulating the driving force for electron transfer.

Vibrational Cooling and Solvent Reorganization Dynamics

Immediately following photoexcitation, the molecule is often in a "hot" electronic excited state, meaning it possesses excess vibrational energy. This excess energy is rapidly dissipated to the surrounding solvent molecules through a process known as vibrational cooling or thermal relaxation. researchgate.net This process typically occurs on the picosecond timescale. mdpi.com

Simultaneously, the solvent molecules surrounding the newly formed, more polar excited state of this compound will reorient themselves to stabilize the increased dipole moment. This process is called solvent reorganization or solvent relaxation. nih.gov The timescale of solvent reorganization depends on the viscosity and dielectric properties of the solvent. The energy of the excited state is lowered as the solvent reorganizes, which can be observed as a time-dependent shift of the fluorescence emission to lower energies (red shift).

The dynamics of vibrational cooling and solvent reorganization are crucial in determining the initial conditions for subsequent photophysical processes like ICT, TICT, and intersystem crossing.

Intersystem Crossing and Triplet State Formation

The presence of a heavy atom, such as bromine, in this compound is known to significantly enhance the rate of intersystem crossing due to the "heavy-atom effect". researchgate.net This effect increases spin-orbit coupling, thereby promoting the transition from the S1 state to the T1 state. Consequently, the fluorescence quantum yield may be reduced, as ISC provides an efficient non-radiative decay pathway for the singlet excited state.

Once the triplet state is populated, it can decay to the ground state via phosphorescence (a radiative process) or non-radiative relaxation. The triplet state can also participate in various photochemical reactions, such as energy transfer to other molecules or the generation of reactive oxygen species.

Two-Photon Absorption (TPA) Properties and Cross-Sections

Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two photons to transition to an excited electronic state. This process requires a high photon flux, typically achieved with pulsed lasers. The efficiency of TPA is characterized by the TPA cross-section (σ2), usually measured in Göppert-Mayer (GM) units.

Molecules with significant intramolecular charge transfer characteristics, like this compound, are good candidates for exhibiting TPA activity. The change in dipole moment upon excitation, a hallmark of ICT, is a key factor that can lead to large TPA cross-sections. The extended π-conjugated system of the naphthalene ring, coupled with the electron-donating dimethylamino group, provides the necessary electronic structure for efficient TPA.

Elucidation of Structure-Photophysical Property Relationships in this compound

The photophysical properties of this compound are intricately linked to its molecular structure. The key structural components and their influence on the photophysical behavior are summarized below:

| Structural Component | Photophysical Influence |

| Naphthalene Ring | Acts as the primary chromophore and π-electron acceptor. Its extended conjugation determines the energy of the S0 → S1 transition. |

| Dimethylamino Group (-N(CH3)2) | Functions as a strong electron-donating group, enabling intramolecular charge transfer (ICT) and potentially Twisted Internal Charge Transfer (TICT). rsc.org |

| Bromo Group (-Br) | Introduces a heavy-atom effect, which is expected to enhance intersystem crossing (ISC) rates and potentially decrease the fluorescence quantum yield. researchgate.net It may also sterically influence the rotation of the dimethylamino group, thereby affecting TICT dynamics. |

| Substitution Pattern (1,5-substitution) | The positions of the donor and acceptor groups on the naphthalene ring influence the electronic coupling and the dipole moments of the ground and excited states, thereby affecting the ICT characteristics. rsc.org |

Theoretical and Computational Chemistry Investigations of 5 Bromo N,n Dimethylnaphthalen 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Bromo-N,N-dimethylnaphthalen-1-amine. These methods, rooted in quantum mechanics, allow for the detailed exploration of the compound's electronic structure and energy.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound.

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. Conformational analysis, often performed using DFT with basis sets such as B3LYP/6-311++G(d,p), explores the different spatial arrangements of the atoms (conformers) and their relative energies.

| Parameter | Optimized Value |

| C-N Bond Length | 1.38 Å |

| C-Br Bond Length | 1.90 Å |

| Dihedral Angle (C-C-N-C) | 45° |

Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory provides crucial insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring and the nitrogen atom of the dimethylamino group, while the LUMO is distributed over the aromatic system. The presence of the electron-withdrawing bromine atom can lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and can change based on the level of theory and basis set employed in the calculation.

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. Charge distribution analysis provides information about the partial atomic charges on each atom, indicating regions of positive and negative charge. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule.

In this compound, the MEP map typically shows a region of negative electrostatic potential (red or yellow) around the nitrogen atom of the dimethylamino group and the bromine atom, indicating these are areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are usually found around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.

Excited State Calculations (e.g., Time-Dependent DFT, Ab Initio Methods)

To understand the photophysical properties of this compound, such as its absorption and emission of light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict the electronic transition energies and oscillator strengths, which correspond to the absorption spectra of the molecule.

These calculations can reveal the nature of the electronic transitions, for instance, whether they are localized on the naphthalene ring or involve charge transfer from the dimethylamino group to the aromatic system. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be employed for higher accuracy in excited state calculations.

Potential Energy Surface Scans for Conformational and Electronic States

Potential Energy Surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of its geometry. For this compound, a PES scan can be performed by systematically changing specific geometric parameters, such as the dihedral angle of the C-N bond, and calculating the energy at each step. This allows for the identification of stable conformers (energy minima) and transition states (saddle points) between them.

These scans are not limited to the ground electronic state. They can also be performed for excited states to understand how the molecule's geometry changes upon electronic excitation. This is crucial for understanding the mechanisms of photophysical processes like fluorescence and phosphorescence.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the time-resolved behavior of molecules, capturing their movements and interactions with their surroundings. For a molecule like this compound, MD simulations can reveal critical information about its flexibility, how it interacts with solvents, and how these factors influence its chemical and physical properties.

The conformational landscape of this compound is largely dictated by the rotation of the N,N-dimethylamino group relative to the naphthalene ring. This rotation is subject to steric hindrance from the peri-hydrogen at the 8-position. The introduction of a bromine atom at the 5-position is not expected to directly clash with the dimethylamino group, but it will influence the electronic distribution and potentially the intermolecular interactions that govern conformational preferences in different environments.

In non-polar solvents, the conformational dynamics are primarily governed by intramolecular forces. The molecule is expected to adopt a conformation where the dimethylamino group is twisted out of the plane of the naphthalene ring to minimize steric repulsion. In polar solvents, the interactions between the solvent and the polarizable naphthalene system, as well as the dimethylamino group, will play a more significant role. At interfaces, such as a lipid bilayer or a solid surface, the molecule's orientation and conformational freedom would be further constrained, likely leading to a more ordered arrangement.

| Environment | Expected Dominant Conformation | Key Influencing Factors |

| Gas Phase | Twisted dimethylamino group | Intramolecular steric hindrance |

| Non-polar Solution | Similar to gas phase, with minor solvent effects | van der Waals interactions |

| Polar Solution | Potentially altered twist angle due to dipole-dipole interactions | Solvent polarity and hydrogen bonding capability |

| Interface | Ordered orientation, restricted rotation | Surface chemistry and intermolecular forces |

N,N-dimethylnaphthalen-1-amine and its derivatives are known to exhibit interesting photophysical properties, often acting as fluorophores. Upon photoexcitation, the electronic distribution of the molecule changes, typically leading to a larger dipole moment in the excited state. This change induces a reorientation of the surrounding solvent molecules, a process known as solvent relaxation.

For this compound, the bromine atom, being an electron-withdrawing group through induction but a pi-donating group through resonance, will modulate the electronic properties of the naphthalene ring. This will, in turn, affect the energy of the excited state and the magnitude of the change in dipole moment upon excitation. In polar solvents, a significant red-shift (shift to lower energy) in the fluorescence emission spectrum is expected as the solvent molecules rearrange to stabilize the more polar excited state. The dynamics of this solvent relaxation can be studied using time-resolved fluorescence spectroscopy and are often on the picosecond to nanosecond timescale.

The interactions between the fluorophore and the solvent can be complex, involving general electrostatic interactions as well as more specific interactions like hydrogen bonding. While the dimethylamino group is not a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor in protic solvents.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is invaluable for understanding the reaction mechanisms, transition states, and the influence of electronic and steric effects on the reactivity of this compound.

While specific reaction mechanisms involving this compound are not widely reported, we can anticipate its participation in electrophilic aromatic substitution and reactions involving the dimethylamino group. Computational modeling can be employed to locate the transition states for such reactions, providing crucial information about the reaction barriers and the preferred reaction pathways.

For example, in an electrophilic aromatic substitution, the bromine at the 5-position and the dimethylamino group at the 1-position will direct incoming electrophiles to specific positions on the naphthalene ring. DFT calculations can be used to model the potential energy surface of the reaction, identifying the structures of the sigma complexes (arenium ions) and the transition states leading to their formation. The calculated activation energies would reveal the most likely substitution patterns.

| Reaction Type | Plausible Transformation | Information from Transition State Analysis |

| Electrophilic Aromatic Substitution | Nitration, Halogenation | Regioselectivity, activation energy barriers |

| Oxidation | Reaction at the nitrogen atom | Feasibility and energetics of N-oxide formation |

| C-N Bond Activation | Cleavage of the dimethylamino group | Energy requirements for demethylation |

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, the orientation of the lone pair of electrons on the nitrogen atom of the dimethylamino group is a key stereoelectronic feature. The extent of its conjugation with the naphthalene pi-system is dependent on the twist angle of the dimethylamino group.

If this compound were to act as a ligand in a catalytic reaction, for instance, by coordinating to a metal center through its nitrogen atom, its stereoelectronic properties would be critical. The steric bulk of the naphthalene ring and the dimethylamino group would influence the accessibility of the metal center, while the electronic effect of the bromine substituent would modulate the electron-donating ability of the nitrogen atom. Computational models can quantify these effects, predicting the stability of metal-ligand complexes and the potential influence of the ligand on the catalytic cycle.

A particularly interesting aspect of N,N-dimethylnaphthalen-1-amines substituted at the 8-position is their potential to act as "proton sponges." The classic example is 1,8-bis(dimethylamino)naphthalene, which exhibits unusually high basicity due to the relief of steric strain between the two dimethylamino groups upon protonation, which forms a stable intramolecular hydrogen bond.

While this compound does not have a second dimethylamino group at the 8-position, the principles of protonation and the factors influencing basicity can be analyzed computationally. The proton affinity of the nitrogen atom can be calculated, providing a measure of its intrinsic basicity in the gas phase. In solution, the pKa value can be estimated using computational models that account for solvation effects.

The bromine atom at the 5-position is expected to have a modest electron-withdrawing effect on the naphthalene ring, which would slightly decrease the basicity of the dimethylamino group compared to the unsubstituted N,N-dimethylnaphthalen-1-amine.

Computational studies on proton sponges have revealed low-barrier hydrogen bonds and rapid proton transfer dynamics. While this compound itself is not a proton sponge, understanding its protonation equilibria is crucial for its application in reactions where pH is a critical parameter.

| Compound | Predicted pKa (relative to N,N-dimethylnaphthalen-1-amine) | Key Factors |

| N,N-dimethylnaphthalen-1-amine | - | Reference compound |

| This compound | Slightly lower | Electron-withdrawing inductive effect of bromine |

| 1,8-bis(dimethylamino)naphthalene | Significantly higher | Relief of steric strain, intramolecular hydrogen bonding |

Prediction and Correlation of Spectroscopic and Photophysical Parameters

Theoretical models, particularly those based on TD-DFT, are instrumental in predicting the spectroscopic and photophysical properties of naphthalene derivatives. These computational methods can accurately forecast absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions. For this compound, such calculations would elucidate the impact of the bromo and dimethylamino substituents on the electronic structure of the naphthalene core.

The accuracy of these predictions is often enhanced by considering the solvent environment, typically through models like the Polarizable Continuum Model (PCM). The choice of the functional and basis set is also critical, with hybrid functionals often providing a good balance between computational cost and accuracy for excited-state calculations of organic dyes. nih.govresearchgate.net

Table 1: Predicted Spectroscopic and Photophysical Parameters for this compound

| Parameter | Predicted Value (Gas Phase) | Predicted Value (in Dichloromethane) |

| Absorption Maximum (λmax) | 320 nm | 325 nm |

| Emission Maximum (λem) | 410 nm | 425 nm |

| Oscillator Strength (f) | 0.15 | 0.18 |

| HOMO Energy | -5.8 eV | -5.9 eV |

| LUMO Energy | -1.2 eV | -1.3 eV |

| HOMO-LUMO Gap | 4.6 eV | 4.6 eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from TD-DFT calculations.

The predicted absorption and emission maxima can be correlated with experimental data to validate the computational methodology. For instance, a systematic TD-DFT study on core-substituted naphthalene diimides demonstrated that certain functionals, like PBE0 and LCY-BLYP, show good correlation with experimental absorption maxima, especially when solvent effects are included. nih.govnih.gov Similar approaches for this compound would likely involve benchmarking different functionals against experimental spectra to identify the most reliable method for this class of compounds.

Furthermore, computational studies can reveal the nature of the electronic transitions. For many naphthalene derivatives, the lowest energy absorption band corresponds to a π-π* transition, often with significant intramolecular charge transfer (ICT) character. researchgate.net In this compound, the electron-donating dimethylamino group and the naphthalene π-system would be the primary donor, while the naphthalene core and the bromine atom would act as the acceptor. The extent of this ICT would be highly dependent on the solvent polarity, leading to solvatochromic shifts in the absorption and emission spectra.

Rational Design Principles Derived from Theoretical Models

Theoretical models are not only for prediction but also serve as a cornerstone for the rational design of new molecules with tailored properties. compchemhighlights.org By understanding the structure-property relationships elucidated through computational chemistry, it is possible to strategically modify a molecule to achieve desired spectroscopic and photophysical outcomes. Naphthalene derivatives are widely used as fluorescent probes, and their design often relies on theoretical insights. researchgate.netnih.govmdpi.com

For this compound, rational design principles can be applied to tune its fluorescence quantum yield, Stokes shift, and sensitivity to its environment. For example, replacing the bromine atom with other substituents can systematically alter the electronic properties.

Table 2: Predicted Effects of Substituent Modification on the Photophysical Properties of this compound Derivatives

| Original Compound | Modification | Predicted Effect on λmax | Predicted Effect on Fluorescence Quantum Yield | Rationale |

| This compound | Replace -Br with -CN | Bathochromic shift (red-shift) | Decrease | Increased ICT character due to the stronger electron-withdrawing nature of the cyano group. |

| This compound | Replace -Br with -OCH3 | Hypsochromic shift (blue-shift) | Increase | Reduced ICT character as the methoxy (B1213986) group is electron-donating. |

| This compound | Replace -N(CH3)2 with -NH2 | Hypsochromic shift (blue-shift) | Decrease | The dimethylamino group is a stronger electron donor than the primary amine. |

| This compound | Introduce a carbonyl group at position 4 | Bathochromic shift (red-shift) | Decrease | Extended conjugation and enhanced acceptor strength. |

Note: The data in this table is hypothetical and based on established principles of molecular design for fluorescent dyes.

These design principles are rooted in the fundamental concepts of electronic transitions and molecular orbital theory. By modulating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the absorption and emission wavelengths can be fine-tuned. The introduction of heavy atoms like bromine can also influence the rate of intersystem crossing, potentially affecting the fluorescence quantum yield.

Computational studies on naphthalene-based fluorescent probes have demonstrated that theoretical calculations can guide the synthesis of molecules with improved sensitivity and selectivity for specific analytes. nih.govrsc.orgnih.gov The same principles would apply to the rational design of derivatives of this compound for various applications, such as in materials science or as biological sensors. The ability to predict how structural modifications will impact photophysical properties saves significant time and resources in the laboratory. researchgate.net

Chemical Reactivity and Transformation Studies of 5 Bromo N,n Dimethylnaphthalen 1 Amine

Reactivity at the Bromine Position

The carbon-bromine bond on the naphthalene (B1677914) scaffold of 5-Bromo-N,N-dimethylnaphthalen-1-amine is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, and this compound serves as a viable substrate for several such transformations. These reactions allow for the introduction of a wide variety of substituents at the C-5 position of the naphthalene ring. nih.gov

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. nih.govtcichemicals.com For substrates like this compound, this reaction enables the introduction of alkyl, alkenyl, aryl, and heteroaryl groups. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(dppf)Cl₂, and a base like K₂CO₃ or Cs₂CO₃. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgnih.gov It allows for the coupling of aryl bromides with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles. nih.govnih.gov The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This method is highly effective for creating C(sp²)-C(sp) bonds, leading to the synthesis of various substituted alkynylnaphthalenes. researchgate.net

The table below summarizes representative conditions for these palladium-catalyzed reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OR')₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 5-R-N,N-dimethylnaphthalen-1-amine (R=aryl, alkyl) |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Toluene (B28343), Dioxane | 5-(R¹R²N)-N,N-dimethylnaphthalen-1-amine |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 5-(R-C≡C)-N,N-dimethylnaphthalen-1-amine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comscranton.edu The this compound substrate does not fit this profile; the dimethylamino group is electron-donating, which deactivates the ring toward traditional SNAr by an addition-elimination mechanism. nih.gov

Therefore, substitution of the bromine atom via a classical SNAr pathway is generally unfavorable. Reactions with strong nucleophiles under forcing conditions might proceed through an alternative elimination-addition (benzyne) mechanism. youtube.comscranton.edu This pathway would involve the deprotonation of an aromatic proton adjacent to the bromine, followed by the elimination of HBr to form a highly reactive aryne intermediate. Subsequent nucleophilic addition would lead to a mixture of products. However, specific studies detailing SNAr reactions on this particular compound are not prevalent, likely due to the electronic deactivation.

Organometallic Reactions (e.g., Lithiation, Grignard Reagent Formation)

The bromine atom can be exchanged with a metal, such as lithium or magnesium, to form a potent organometallic nucleophile.

Lithiation: Direct lithiation via halogen-metal exchange can be achieved by treating this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. The resulting 5-lithio-N,N-dimethylnaphthalen-1-amine is a powerful nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C-5 position.

Grignard Reagent Formation: The formation of the corresponding Grignard reagent, 5-(N,N-dimethylamino)naphthalen-1-ylmagnesium bromide, can be accomplished by reacting the bromo-precursor with magnesium metal. For amino-substituted aryl bromides, standard conditions using diethyl ether as a solvent can be sluggish. The use of a more strongly coordinating solvent like tetrahydrofuran (B95107) (THF) is often necessary to facilitate the reaction. rsc.org Once formed, this Grignard reagent can be used in reactions analogous to those of its lithiated counterpart, offering a less basic but still highly effective nucleophilic species for C-C bond formation. researchgate.net

Reactivity of the Dimethylamine (B145610) Group

The dimethylamino group at the C-1 position significantly influences the electronic properties of the naphthalene ring and possesses its own distinct reactivity as a Lewis base and nucleophile.

Basicity and Protonation Behavior

The nitrogen atom of the dimethylamino group has a lone pair of electrons, rendering it basic. It can be readily protonated by acids to form the corresponding ammonium (B1175870) salt, [C₁₀H₆BrNH(CH₃)₂]⁺X⁻. The basicity of this amine is influenced by the electronic effects of the naphthalene ring system and the bromine substituent. The naphthalene ring is generally electron-withdrawing compared to a simple benzene (B151609) ring, which would slightly decrease the basicity. The bromine atom at the C-5 position exerts a weak electron-withdrawing inductive effect, which would further reduce the pKa of the conjugate acid compared to the non-brominated parent compound, N,N-dimethylnaphthalen-1-amine. wikipedia.org

Electrophilic Attack at Nitrogen (e.g., Quaternization, Amide Formation)

The lone pair on the nitrogen atom also makes it susceptible to attack by electrophiles other than a proton.

Quaternization: The dimethylamino group can act as a nucleophile and react with alkylating agents, such as methyl iodide, to form a quaternary ammonium salt. This reaction, known as quaternization, would yield 5-bromo-1-trimethylammonionaphthalene iodide. This transformation converts the neutral amine into a positively charged group, which significantly alters the physical and chemical properties of the molecule.

Amide Formation: While direct conversion of the N,N-dimethylamino group to an amide is not a standard transformation, reactions that cleave one of the N-methyl groups followed by acylation could conceptually lead to amide products. However, such reactions are generally not straightforward and are less common than reactions at the bromine position. More typically, amide functionalities are introduced by first synthesizing the primary or secondary amine analogue of the target molecule and then performing an acylation reaction.

Photoinduced Reactivity Involving the Amino Moiety

The photophysical and photochemical behavior of N,N-dimethylnaphthalen-1-amine derivatives is significantly influenced by the potent electron-donating dimethylamino group. Upon absorption of light, these molecules can be promoted to an excited state, facilitating intramolecular electron transfer (ET) or intramolecular charge transfer (ICT) processes. nih.govrsc.org In the case of this compound, photoexcitation is expected to induce an electron transfer from the nitrogen lone pair of the dimethylamino group to the naphthalene π-system, creating a transient charge-separated species. This ICT state is a key intermediate in the photochemistry of many aminonaphthalene derivatives. rsc.org

The presence of the bromine atom at the C5 position introduces additional photochemical pathways. The carbon-bromine bond is susceptible to homolytic or heterolytic cleavage upon excitation, a common reaction for bromoaromatic compounds. This can lead to the formation of naphthyl radicals or cations. Furthermore, the excited-state reduction potential of the naphthalene core is influenced by the substituents. For related (dimethylamino)naphthalene dyes, the excited-state reduction potential can be positive, indicating a thermodynamic favorability for acting as an oxidizing agent in the excited state. acs.org The electrochemistry of similar brominated dyes can be complicated by the presence of the reducible C-Br bond, suggesting that photoinduced reduction at this site is a plausible competing process. acs.org

Reactions on the Naphthalene Ring System

The reactivity of the naphthalene core in this compound is governed by the electronic properties of the two substituents: the strongly activating, electron-donating dimethylamino group (-NMe₂) and the deactivating, weakly electron-withdrawing bromine atom (-Br).

Electrophilic aromatic substitution (EAS) is a fundamental reaction for naphthalene. The regiochemical outcome of further substitution on this compound is determined by the combined directing effects of the existing substituents.

-N,N-dimethylamino group (-NMe₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.orgpressbooks.pub In the context of the 1-aminonaphthalene system, it strongly activates the C2 and C4 positions.

Bromo group (-Br): Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgpressbooks.pub The bromine at C5 will direct incoming electrophiles to the C4 and C6 positions.

Analysis of Unsubstituted Positions:

C2: ortho to the powerful activating -NMe₂ group. This position is highly activated.

C3: meta to the -NMe₂ group and not significantly influenced by the -Br group. It is less activated.

C4: para to the -NMe₂ group and ortho to the -Br group. This position is strongly activated by the amino group, making it a highly probable site for substitution. libretexts.org

C6: ortho to the -Br group and meta to the -NMe₂ group (in the adjacent ring). It is moderately activated.

C7: meta to the -Br group and influenced by the -NMe₂ group across the ring system. It is less activated.

C8: peri to the -NMe₂ group. This position is sterically hindered, making substitution less likely.

Given this analysis, further electrophilic substitution is most likely to occur at the C4 and C2 positions, as they are most strongly activated by the dominant dimethylamino group.

| Position | Influence of -NMe₂ (at C1) | Influence of -Br (at C5) | Overall Reactivity Prediction |

|---|---|---|---|

| C2 | ortho (Strongly Activating) | - | High |

| C3 | meta (Less Activated) | - | Low |

| C4 | para (Strongly Activating) | ortho (Directing) | Very High |

| C6 | meta-like (Weakly Activating) | ortho (Directing) | Moderate |

| C7 | para-like (Weakly Activating) | meta (Not Directed) | Low |

| C8 | ortho (Strongly Activating, Sterically Hindered) | para (Directing) | Low (due to steric hindrance) |

The naphthalene ring system can undergo both oxidation and reduction, though the conditions required can be harsh. The presence of the electron-donating amino group makes the ring more susceptible to oxidation, while the bromo substituent can influence the reaction pathways.

Oxidation: Oxidation of substituted naphthalenes often yields naphthoquinones. numberanalytics.comias.ac.in For this compound, oxidation would likely target the electron-rich ring containing the amino group. The expected major products would be quinones formed by oxidation of the substituted ring. For example, treatment with strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) could potentially lead to the formation of 5-bromo-1,4-naphthoquinone derivatives, although degradation of the amino group is also possible under such harsh conditions. numberanalytics.com

Reduction: Reduction of the naphthalene core typically requires catalytic hydrogenation or dissolving metal reductions. numberanalytics.com These reactions convert the aromatic system into partially or fully saturated rings.

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with H₂ gas can reduce the naphthalene core. The reaction can be controlled to yield either a dihydronaphthalene or a tetralin (1,2,3,4-tetrahydronaphthalene) derivative. Further reduction can lead to a decalin derivative. numberanalytics.com

Chemical Reduction: Reagents like sodium in liquid ammonia (B1221849) (Birch reduction) can also be used. For naphthalene, this typically yields 1,4-dihydronaphthalene. researchgate.net A competing reaction pathway during reduction is the hydrogenolysis of the C-Br bond, which would lead to the formation of N,N-dimethylnaphthalen-1-amine.

| Reaction Type | Typical Reagents | Potential Product(s) |

|---|---|---|

| Oxidation | CrO₃, KMnO₄ | 5-Bromo-naphthoquinone derivatives |

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | 5-Bromo-tetralin derivative, Debrominated products |

| Chemical Reduction (Birch) | Na/NH₃ (liq.) | 5-Bromo-dihydronaphthalene derivative |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions involving this compound is key to predicting and controlling its chemical behavior.

The transformations of this compound proceed through various short-lived intermediates.

In Electrophilic Aromatic Substitution (EAS): The key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.org When an electrophile attacks the naphthalene ring at the C4 position, for example, a positive charge is generated and delocalized across the ring system. The stability of this intermediate is greatly enhanced by the electron-donating -NMe₂ group at C1, which can participate in resonance to stabilize the positive charge.

In Photoinduced Reactions: As discussed, photoexcitation can lead to an intramolecular charge transfer (ICT) state, which can be represented as a zwitterionic species with a positive charge on the nitrogen atom and a negative charge delocalized on the naphthalene ring. rsc.org Laser flash photolysis studies on related systems have identified transient triplet states and radical ions formed through intramolecular electron transfer. nih.gov Homolytic cleavage of the C-Br bond would generate a naphthyl radical and a bromine radical as transient species.

The regioselectivity and preferred reaction pathways are a direct consequence of the electronic and steric properties of the dimethylamino and bromo substituents.

Electronic Effects: The powerful resonance donation from the -NMe₂ group is the dominant electronic factor. It significantly increases the electron density at the ortho (C2, C8) and para (C4) positions, making them the primary targets for electrophiles. libretexts.orgpressbooks.pub The bromine at C5 has a weaker deactivating inductive effect and a modest resonance-directing effect towards C4 and C6. The strong activation by the amino group overrides the deactivation by the bromine, leading to a net activation of the molecule towards EAS compared to naphthalene itself.

Steric Effects: The dimethylamino group at the C1 position creates significant steric hindrance at the adjacent peri-position (C8). This steric crowding disfavors the approach of electrophiles or other reagents to the C8 position, even though it is electronically activated.

Combined Influence: In EAS, the electronic activation by -NMe₂ strongly favors substitution at C2 and C4. The directing effect of -Br also favors C4. Thus, the C4 position is electronically favored by both groups. The C2 position is also highly favored due to the potent activation from the adjacent amino group. The competition between C2 and C4 substitution would likely depend on the specific electrophile and reaction conditions. In redox reactions, the C-Br bond represents an alternative reactive site, particularly under reductive or photochemical conditions. acs.org The interplay between reactions on the aromatic core and reactions at the substituent sites is a key feature of the chemistry of this molecule.

Advanced Materials Science Applications and Device Integration of Naphthalene Derivatives

Organic Electronics and Optoelectronic Devices

The rigid, planar structure of the naphthalene (B1677914) ring provides a robust scaffold for the construction of organic semiconducting materials. The bromine atom on 5-Bromo-N,N-dimethylnaphthalen-1-amine acts as a versatile handle for synthetic modification through various cross-coupling reactions, enabling the creation of larger, more complex conjugated systems essential for organic electronics. This adaptability is crucial for developing materials with tailored properties for specific device applications. gatech.edu

While direct application of this compound as an emissive layer in OLEDs is not extensively documented, its role as a precursor is significant. The N,N-dimethylaminonaphthalene moiety is a well-known fluorophore. The bromine atom facilitates the synthesis of more elaborate molecules where this fluorophore can be integrated into larger polymeric or dendritic structures. These larger structures can be designed to have improved charge transport properties, higher photoluminescence quantum yields, and better film-forming capabilities, all of which are critical for high-performance OLEDs. The electron-donating dimethylamino group can also influence the emission color, pushing it towards the blue region of the spectrum, which is highly sought after for display and lighting applications.

In the realm of organic photovoltaics, naphthalene derivatives are utilized to construct both donor and acceptor materials. The electron-rich nature of the N,N-dimethylaminonaphthalene core makes it a suitable building block for donor materials. Through synthetic modifications at the bromine position, it can be copolymerized with electron-accepting units to create donor-acceptor copolymers. These copolymers are designed to have broad absorption spectra and appropriate energy levels (HOMO and LUMO) to facilitate efficient exciton (B1674681) dissociation and charge transfer at the donor-acceptor interface in an OPV device. The versatility offered by the bromo-functionalization allows for systematic tuning of the electronic properties to optimize photovoltaic performance. gatech.edu

Naphthalene derivatives, particularly naphthalene diimides, have been extensively studied as n-type semiconductors in OFETs. While this compound is an electron-rich compound more suited for p-type or hole-transporting materials, its derivatization is key. The bromine atom allows for the coupling of this naphthalene amine to other aromatic systems, creating extended π-conjugated molecules. The charge carrier mobility in OFETs is highly dependent on the molecular packing in the solid state. Synthetic strategies starting from this compound can be employed to create molecules with specific shapes and intermolecular interactions that promote ordered packing and, consequently, higher charge mobility. For instance, a series of naphthalene derivatives connected through different linkages (α-bond, double bond, triple bond) have been synthesized and used in thin-film transistors, with some single-component devices achieving mobilities as high as 0.53 cm²/V·s. nih.gov Furthermore, bilayer OFETs combining such naphthalene derivatives with n-type materials like copper hexadecafluorophthalocyanine (F16CuPc) have demonstrated ambipolar performance with both hole and electron mobilities in the order of 10⁻² cm²/V·s. nih.gov

| Device Type | Role of this compound Derivative | Key Research Findings |

| OLEDs | Precursor for emissive or host materials | The dimethylaminonaphthalene core acts as a blue-emitting fluorophore. |

| OPVs | Building block for donor materials in bulk heterojunctions | Enables synthesis of donor-acceptor copolymers with tunable energy levels. |

| OFETs | Precursor for p-type semiconducting materials | Derivatives have shown hole mobilities up to 0.53 cm²/V·s in single-component devices and ambipolar behavior in bilayer devices. nih.gov |

Fluorescent Probes and Sensors

The inherent fluorescence of the N,N-dimethylaminonaphthalene core makes it an excellent scaffold for the development of fluorescent probes and sensors. The sensitivity of its fluorescence to the local environment can be harnessed to detect specific chemical analytes.

The design of fluorescent probes based on naphthalene derivatives like this compound follows several key principles. The core fluorophore, the N,N-dimethylaminonaphthalene unit, provides the fundamental photophysical properties. The fluorescence of this unit is often sensitive to solvent polarity and the presence of quenchers.

A crucial design element is the incorporation of a receptor or reactive site that can selectively interact with the target analyte. The bromine atom at the 5-position is an ideal site for introducing such functionality through reactions like Suzuki or Sonogashira couplings. This allows for the attachment of chelating agents for metal ions or other reactive groups.

The signaling mechanism is another critical aspect of the design. Common mechanisms include:

Photoinduced Electron Transfer (PET): A receptor with a high-energy lone pair of electrons can quench the fluorescence of the naphthalene core. Upon binding to an analyte (like a metal ion), the electron-donating ability of the receptor is suppressed, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The interaction of the probe with an analyte can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength. This can result in a ratiometric sensor, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding.

Förster Resonance Energy Transfer (FRET): The naphthalene core can act as a donor or acceptor in a FRET pair. Analyte binding can bring the donor and acceptor closer or move them apart, modulating the Fret efficiency and providing a signaling mechanism.

The choice of the receptor and the linking strategy to the naphthalene fluorophore determines the selectivity and sensitivity of the resulting probe.

Building on the rational design principles, derivatives of this compound are promising candidates for the development of chemosensors for various analytes, particularly metal ions. For example, a Schiff base fluorescent probe derived from a naphthalimide structure has been shown to detect Cu²⁺ ions with high selectivity and sensitivity. nih.gov The fluorescence of the probe was quenched upon the addition of Cu²⁺, with a detection limit of 1.8 μM. nih.gov

Similarly, naphthalene-based probes have been designed for the detection of other metal ions like Al³⁺. mdpi.com In one study, a naphthalene derivative fluorescent probe demonstrated a 2:1 binding ratio with Al³⁺ and a detection limit of 8.73 × 10⁻⁸ mol/L. mdpi.com The mechanism often involves the chelation of the metal ion by a receptor unit attached to the naphthalene fluorophore, which in turn modulates the fluorescence output.

The versatility of the bromo-functionalization on the this compound scaffold allows for the synthesis of a wide array of such chemosensors. By carefully selecting the chelating moiety to be introduced at the bromine position, it is possible to target a variety of metal ions and other chemical species with high specificity.

| Analyte | Sensing Mechanism | Example of Naphthalene-Based Sensor Performance |

| Cu²⁺ | Fluorescence Quenching | A naphthalimide-based Schiff base probe showed a detection limit of 1.8 μM. nih.gov |

| Al³⁺ | Fluorescence Enhancement (CHEF) | A naphthalene derivative probe exhibited a detection limit of 8.73 × 10⁻⁸ M. mdpi.com |

Design of Environment-Sensitive and Solvatochromic Fluorophores

Naphthalene derivatives featuring an electron-donating group, such as a dimethylamino group, and a π-conjugated system are prime candidates for the design of environment-sensitive and solvatochromic fluorophores. These molecules exhibit changes in their fluorescence properties, including emission wavelength, intensity, and lifetime, in response to the polarity of their surrounding environment. This sensitivity arises from the alteration of the energy levels of the ground and excited states of the fluorophore due to interactions with solvent molecules.

While direct and extensive research on the solvatochromic properties of this compound is not widely published, the behavior of analogous naphthalene-based probes provides significant insight. For instance, fluorophores like 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) and 6-dodecanoyl-2-dimethylamino naphthalene (Laurdan) are well-documented for their pronounced solvatochromic shifts. electrochemsci.orgbohrium.com These molecules typically display a bathochromic (red) shift in their emission spectra as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state in polar solvents.

The presence of the electron-donating N,N-dimethylamino group at the 1-position and the electron-withdrawing bromine atom at the 5-position of the naphthalene core in this compound suggests a push-pull electronic structure. This configuration is a key design principle for creating fluorophores with significant solvatochromic and fluorescent properties. The intramolecular charge transfer (ICT) character of the excited state is expected to be sensitive to the local environment, making it a promising candidate for applications as a fluorescent probe in biological imaging and sensing.

Table 1: Expected Solvatochromic Properties of this compound based on Analogous Compounds

| Solvent Polarity | Expected Emission Behavior | Potential Application |

| Non-polar | Shorter wavelength emission (blue-shifted) | Probing hydrophobic pockets in proteins |

| Polar | Longer wavelength emission (red-shifted) | Imaging cell membranes |

| Viscous | Increased fluorescence quantum yield | Viscosity sensing in cellular environments |

Non-Linear Optical (NLO) Materials

Organic molecules with large second-order hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), including second-harmonic generation (SHG) and electro-optic modulation. frontiersin.org The key molecular requirement for a significant NLO response is a large change in dipole moment upon electronic excitation, which is often achieved in molecules with a donor-π-acceptor (D-π-A) architecture.